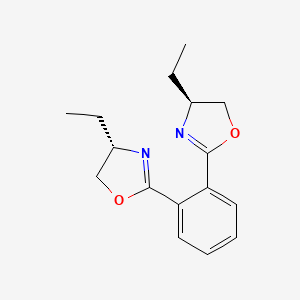
1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is a chiral ligand used in asymmetric synthesis. This compound is particularly notable for its ability to form stable complexes with various metals, making it a valuable tool in catalytic processes. Its unique structure, featuring two oxazoline rings attached to a benzene core, allows for high enantioselectivity in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (S)-4-ethyl-4,5-dihydrooxazole, which is derived from amino alcohols and carboxylic acids.
Formation of Oxazoline Rings: The amino alcohol undergoes cyclization with a carboxylic acid to form the oxazoline ring.
Attachment to Benzene Core: The oxazoline rings are then attached to a benzene core through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the enantioselectivity and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form oxazoline N-oxides.
Reduction: Reduction reactions can convert the oxazoline rings to amino alcohols.
Substitution: The benzene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxazoline N-oxides.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is widely used in scientific research due to its versatility:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a model for biological systems involving metal-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where high enantioselectivity is required.
Mecanismo De Acción
The mechanism by which 1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene exerts its effects involves the formation of stable complexes with metal ions. These complexes facilitate various catalytic processes by providing a chiral environment that promotes enantioselective reactions. The oxazoline rings coordinate with the metal center, stabilizing the transition state and enhancing the reaction rate.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with phenyl groups instead of ethyl groups.
1,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with isopropyl groups.
Uniqueness
1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its specific combination of ethyl groups and oxazoline rings, which provide a balance of steric and electronic properties that enhance its performance as a chiral ligand. This balance allows for high enantioselectivity and stability in various catalytic processes, making it a preferred choice in asymmetric synthesis.
Propiedades
Fórmula molecular |
C16H20N2O2 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
(4S)-4-ethyl-2-[2-[(4S)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-3-11-9-19-15(17-11)13-7-5-6-8-14(13)16-18-12(4-2)10-20-16/h5-8,11-12H,3-4,9-10H2,1-2H3/t11-,12-/m0/s1 |
Clave InChI |
GODQBABDTNAFFN-RYUDHWBXSA-N |
SMILES isomérico |
CC[C@H]1COC(=N1)C2=CC=CC=C2C3=N[C@H](CO3)CC |
SMILES canónico |
CCC1COC(=N1)C2=CC=CC=C2C3=NC(CO3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


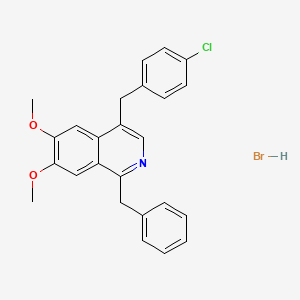
![{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol](/img/structure/B15208136.png)

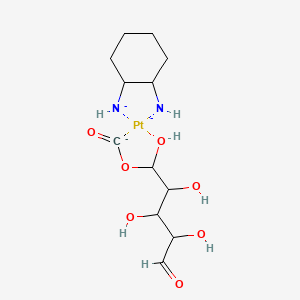

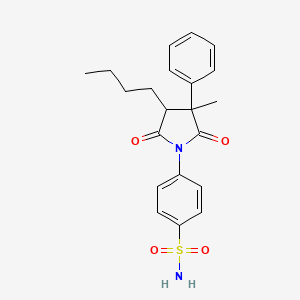
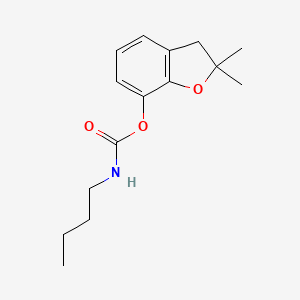

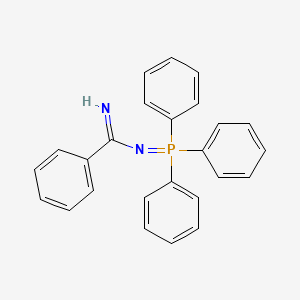
![4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B15208185.png)
![2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B15208188.png)
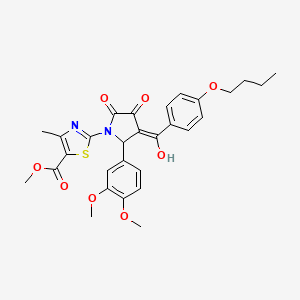
![6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione](/img/structure/B15208197.png)

